molecular formula C14H10ClF3N2O4S B2354981 2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1365624-22-1

2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2354981
CAS No.: 1365624-22-1
M. Wt: 394.75
InChI Key: QOIDNGOWUUCZOO-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and their derivatives are key structural ingredients in the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend largely on the identity of the desired target compound .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Fluorescence Properties

  • Photophysical Evaluation : A study by Hagimori et al. (2019) on 2-pyridone tautomeric analogs, including methoxypyridine compounds, revealed that substituent modification with phenylsulfonyl significantly affects fluorescence properties. These compounds showed high fluorescence quantum yields in various solvents and the solid state, highlighting their potential in fluorescence applications (Hagimori et al., 2019).

Crystal Structure Analysis

  • Molecular Conformation Studies : Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated compound similar to the one . Their research involved X-ray analysis and molecular orbital methods, which could be relevant for understanding the structural aspects of 2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide (Banerjee et al., 2002).

Chemical Synthesis and Ligand Potency

  • Novel Amide Ligands in Catalysis : Research by Ma et al. (2017) on amide derivatives, including pyridine-carboxamide compounds, demonstrated their effectiveness as ligands in metal-catalyzed coupling. Such compounds, including variants of the this compound, could be potent in similar catalytic processes (Ma et al., 2017).

Metabolic Pathways and Drug Development

  • Metabolic Fate and Disposition Studies : Yue et al. (2011) investigated the metabolism of a compound structurally similar to the one , providing insights into its metabolic pathways, absorption, and distribution. This information is crucial for the development of pharmaceuticals based on such compounds (Yue et al., 2011).

Electrochemical Applications

  • Electroreduction Studies : Nonaka et al. (1981) researched the electroreduction of substituents on pyridine rings, including compounds like this compound. Their findings on the reduction mechanisms and synthetic applications could be beneficial in electrochemical contexts (Nonaka et al., 1981).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O4S/c1-24-11-3-2-9(25(22,23)14(16,17)18)7-10(11)20-13(21)8-4-5-19-12(15)6-8/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIDNGOWUUCZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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